N-benzyl-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-benzyl-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a hydroxy group, and a dimethylated chromenone structure, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, which is a commercially available compound.
Acetylation: The benzylated product is then acetylated using acetic anhydride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the carbonyl group in the chromenone structure can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydro derivatives.
Substitution: Various functionalized coumarin derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Coumarin derivatives, including this compound, are used as fluorescent probes in chemical analysis due to their strong fluorescence properties.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine:
Anticancer Activity: Coumarin derivatives are being investigated for their anticancer properties, and this compound may exhibit similar activities.
Industry:
Mechanism of Action
The mechanism of action of N-benzyl-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Reactive Oxygen Species (ROS) Scavenging: The hydroxy group in the compound can scavenge ROS, providing antioxidant effects.
Comparison with Similar Compounds
7-hydroxy-4,8-dimethylcoumarin: Shares the core structure but lacks the benzyl and acetamide groups.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Dicoumarol: Another anticoagulant with a similar coumarin structure.
Uniqueness:
Structural Features: The presence of both benzyl and acetamide groups makes N-benzyl-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide unique compared to other coumarin derivatives.
Biological Activity: The combination of these functional groups may enhance its biological activity, making it a promising candidate for further research.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H19NO4/c1-12-15-8-9-17(22)13(2)19(15)25-20(24)16(12)10-18(23)21-11-14-6-4-3-5-7-14/h3-9,22H,10-11H2,1-2H3,(H,21,23) |
InChI Key |
SFSKNARCGXIOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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